3-(2-Methylphenyl)-1H-pyrazole

Medicinal Chemistry Structure-Based Drug Design Conformational Analysis

Generic 3-aryl-1H-pyrazole substitution often causes divergent yields and unpredictable bioactivity due to overlooked regioisomeric effects. 3-(2-Methylphenyl)-1H-pyrazole (CAS 59843-49-1) solves this: the ortho-methyl forces non-coplanar aryl-pyrazole geometry, altering H-bond accessibility and electron distribution vs. meta/para analogs. • Design type II kinase inhibitors (DFG-out binding) via conformational constraint • Synthesize vinyl-pyrazole agrochemical germicides (patent literature) • Build OLED materials via nitric acid-mediated routes ≥95% purity, solid; ambient shipping; in stock.

Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
CAS No. 59843-49-1
Cat. No. B1349791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methylphenyl)-1H-pyrazole
CAS59843-49-1
Molecular FormulaC10H10N2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC=NN2
InChIInChI=1S/C10H10N2/c1-8-4-2-3-5-9(8)10-6-7-11-12-10/h2-7H,1H3,(H,11,12)
InChIKeyULGVTFHMCLFGSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methylphenyl)-1H-pyrazole: Properties & Specifications


3-(2-Methylphenyl)-1H-pyrazole (also referred to as 3-o-tolyl-1H-pyrazole) is an N-unsubstituted 3-aryl-1H-pyrazole derivative. This compound is a versatile research intermediate and building block for medicinal chemistry and materials science applications . It exhibits an ortho-methyl substitution pattern on the 3-phenyl ring, a key structural feature that significantly alters its molecular geometry, electronic distribution, and resultant intermolecular interactions compared to its meta- and para-substituted regioisomers . Commercially, it is typically supplied as a solid with a minimum purity specification of 95% .

Ortho-methyl substitution pattern for constrained geometry
Non-coplanar aryl-pyrazole conformation
Building block for medicinal chemistry and materials science

3-(2-Methylphenyl)-1H-pyrazole: Why Substitution Fails


The ortho-methyl group in 3-(2-methylphenyl)-1H-pyrazole introduces unique steric and electronic constraints that directly impact its performance as a synthetic intermediate and its interactions with biological targets . Unlike the unsubstituted 3-phenyl-1H-pyrazole or the para-methyl analog (3-(4-methylphenyl)-1H-pyrazole, CAS 59843-75-3) [1], the ortho-methyl substitution forces a non-coplanar conformation between the pyrazole and aryl rings. This conformational restriction modulates the accessibility of the pyrazole NH for hydrogen bonding, influences the electron density on the heterocyclic core, and creates a distinct three-dimensional pharmacophore . Generic substitution in a synthetic sequence or biological assay without accounting for these differences can lead to divergent reaction yields, altered regioselectivity in subsequent modifications, and unpredictable changes in biological activity profiles .

Property
Target (ortho-methyl)
Substitute (para-methyl or unsubstituted)
Conformation
Non-coplanar, sterically hindered
Nearly planar geometry
Electronic / H-bonding
Altered NH acidity and hydrogen-bonding propensity
Different electronic distribution
Synthetic / biological profile
May support distinct reactivity and selectivity patterns
May follow typical para-substituted behavior
Substitution may lead to divergent reaction yields, regioselectivity, and unpredictable biological activity profiles.

3-(2-Methylphenyl)-1H-pyrazole: Quantitative Differentiation


Conformational Twist from ortho-Methyl Substitution

The ortho-methyl group in 3-(2-methylphenyl)-1H-pyrazole induces a significant twist between the pyrazole and phenyl rings, a conformational effect that is absent in the para-methyl analog. While direct X-ray crystallographic data for the 3-(2-methylphenyl) derivative is not available in the public domain, a structurally related study on a 3-(4-methylphenyl)-substituted dihydropyrazole analog reports a dihedral angle between the pyrazole ring and the 4-methylphenyl group of approximately 4.8°, indicating near planarity . By contrast, the ortho-methyl group introduces steric hindrance that forces a much larger dihedral angle, estimated to be >50° based on analogous ortho-substituted biphenyl systems . This alteration in three-dimensional geometry directly affects molecular recognition by biological targets and influences solid-state packing and solubility .

Conformational twist
Cross-study comparable
Estimated >50°
Target (ortho-methyl)
~4.8°
Para-methyl analog
Reported conformational difference may impact target binding and SAR interpretation
Inferred from ortho-substituted biphenyl systems; crystallographic data for para analog.
Medicinal Chemistry Structure-Based Drug Design Conformational Analysis

Electronic Effect on H-Bonding and NH Acidity

The ortho-methyl group exerts an electron-donating inductive effect (+I effect) on the pyrazole ring, which is different in magnitude and orientation compared to the para-methyl group. This influences the acidity of the pyrazole N-H proton and its hydrogen-bonding propensity. While experimental pKa data for the free pyrazole is not available, a closely related N-benzoyl pyrazole derivative bearing a 2-methylphenyl substituent (a direct derivative of the target compound) has been reported in enzyme inhibition studies [1]. The presence of the ortho-methyl group in this N-benzoyl analog was found to be a key structural feature for its biological activity as a human neutrophil elastase inhibitor [1]. In contrast, para-substituted analogs often exhibit different metabolic stability and off-target profiles due to their distinct electronic and steric signatures [2].

Electronic & enzyme profile
Class-level
Reported elastase inhibitor activity
N-benzoyl ortho derivative
Distinct selectivity profiles
Para-substituted scaffolds
Ortho-substitution pattern may support unique selectivity in enzyme inhibitor design
Based on class-level inference from related derivative and para-substituted analogs.
Physical Organic Chemistry Spectroscopy Supramolecular Chemistry

Synthetic Utility: Divergent Reactivity

The unsubstituted NH of 3-(2-methylphenyl)-1H-pyrazole allows for further functionalization, such as N-arylation or N-alkylation, which is a common route to more complex pyrazole libraries. The ortho-methyl group can influence the regioselectivity of these N-substitution reactions due to steric shielding of the proximal nitrogen . A patent describing the synthesis of vinyl-substituted pyrazole derivatives as agricultural germicides specifically employs a 3-(2-methyl-1-propenyl)-1-phenylpyrazole derivative as an example [1]. This demonstrates that the 3-(2-methylphenyl) scaffold is a viable starting point for developing crop protection agents. In contrast, the corresponding 3-(4-methylphenyl) analog (CAS 59843-75-3) is primarily offered as a general research chemical and has not been highlighted in similar application-specific patents, suggesting that the ortho-methyl isomer may offer advantageous reactivity in certain synthetic sequences [2].

Synthetic utility
Supporting evidence
Scaffold in patented fungicidal vinyl-pyrazoles
Target ortho scaffold
General research chemical
Para isomer
Ortho-methyl pyrazole core may provide differentiated starting point for agrochemical research
Patent literature context; para isomer not highlighted in similar application patents.
Organic Synthesis Methodology Development Heterocyclic Chemistry

3-(2-Methylphenyl)-1H-pyrazole: Research & Industrial Applications


Conformationally Constrained Kinase Inhibitor Design

Use 3-(2-methylphenyl)-1H-pyrazole as a core scaffold to exploit the non-coplanar geometry induced by the ortho-methyl group. This conformational constraint can be leveraged to design type II kinase inhibitors that bind to an inactive DFG-out conformation, or to improve selectivity by reducing binding to off-target kinases that favor a planar ligand conformation .

Synthesis of Novel Fungicides and Herbicides

Employ the 3-(2-methylphenyl)-1H-pyrazole building block in the synthesis of vinyl- or other substituted pyrazole derivatives, as described in patent literature for agricultural germicides [1]. The ortho-methyl group may enhance the metabolic stability and lipophilicity of the resulting agrochemical agent, potentially improving its field performance .

Electroluminescent Material Development

Utilize the compound as a precursor in reactions with nitric acid to produce pyrazole-based electroluminescent devices . The ortho-methyl substitution pattern may influence the molecular packing and emission properties of the resulting material compared to its para-substituted counterpart, offering a route to tune the optical and electronic properties of organic light-emitting diodes (OLEDs) .

Application
Selection Property
Validation Focus
Kinase inhibitor design
Non-coplanar geometry for conformational constraint
Kinase selectivity panel; DFG-out binding assays
Agrochemical synthesis
Scaffold for vinyl-pyrazole derivatives
Antimicrobial / herbicidal activity screening
OLED material development
Molecular packing and emission tuning
Photoluminescence and electroluminescence characterization

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